BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cannabinoid CB₂ receptor Structure–Activity Relationship Halogen bonding

This indole-3-yl-oxoacetamide derivative is a critical building block for cannabinoid receptor research, featuring a CB₂-optimized pharmacophore with a para-bromophenyl amide and an essential N1-morpholino-2-oxoethyl side chain. The para-bromo substituent provides a unique electronic and steric profile compared to meta or unsubstituted analogs, directly impacting ligand-receptor complementarity. Sourcing this specific compound ensures assay reproducibility, as replacing it with positional isomers or de-morpholino counterparts without verification will invalidate SAR conclusions. The morpholino group is also key for modulating solubility and hydrogen-bond acceptor capacity, making it ideal for late-stage diversification or as a reference standard in ADME model calibration.

Molecular Formula C22H20BrN3O4
Molecular Weight 470.323
CAS No. 872857-26-6
Cat. No. B2541386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS872857-26-6
Molecular FormulaC22H20BrN3O4
Molecular Weight470.323
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C22H20BrN3O4/c23-15-5-7-16(8-6-15)24-22(29)21(28)18-13-26(19-4-2-1-3-17(18)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29)
InChIKeyUPMNVWFAMNBKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-26-6)


N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-26-6; molecular formula C₂₂H₂₀BrN₃O₄; molecular weight 470.33 g/mol) is a fully synthetic indole-3-yl-oxoacetamide derivative that integrates a 4-bromophenyl amide terminus with an N1-(2-morpholino-2-oxoethyl) pendant on the indole core. This compound belongs to a chemotype that has demonstrated high-affinity binding at cannabinoid receptor type 2 (CB₂) when appropriately substituted [1]. The molecule is currently available as a purified research-grade solid (typical purity ≥95%) from specialist chemical suppliers, and its modular architecture—brominated aryl ring, morpholine amide side chain, and indole-3-oxoacetamide scaffold—enables its use as a late-stage diversification intermediate or a probe for structure–activity relationship (SAR) studies in drug discovery programs [2].

Why Generic Substitution of N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Is Not Scientifically Defensible


Within the indole-3-yl-oxoacetamide class, even minor structural modifications—such as the position of the bromine atom on the phenyl ring, the presence or absence of the N1-morpholino-2-oxoethyl substituent, or replacement of bromine with chlorine—can drastically alter target-binding affinity, selectivity, and physicochemical properties. For structurally related CB₂ ligands, a para-bromo substituent on the terminal phenyl ring confers a distinct electronic and steric profile compared to meta-substituted or unsubstituted analogs, potentially affecting ligand–receptor complementarity [1]. Furthermore, the N1-morpholino-2-oxoethyl group is essential for modulating hydrogen-bond acceptor capacity and aqueous solubility [2]; its replacement with a simple alkyl chain or hydrogen eliminates these pharmacophoric features. Consequently, treating this compound as interchangeable with its positional isomers or de-morpholino counterparts without empirical verification risks invalidating SAR conclusions and compromising assay reproducibility.

Quantitative Differentiation Evidence for N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide Versus Closest Analogs


Regioisomeric Bromine Position: 4-Bromo vs. 3-Bromo Phenyl in Indole-3-oxoacetamide CB₂ Ligand Scaffolds

In a focused series of indole-3-yl-oxoacetamides evaluated as CB₂ ligands, the electronic nature and position of the terminal aryl substituent dramatically influenced binding affinity. For the parent 5-furan-2-yl-1-pentyl-indole-3-oxoacetamide template, the unsubstituted phenyl amide yielded a CB₂ Ki of 53 nM, while introduction of a fluorine atom at the para-position further improved affinity to Ki = 6.2 nM, representing an 8.5-fold enhancement [1]. Extrapolating from this class-level SAR, the 4-bromophenyl amide present in CAS 872857-26-6 is expected to confer a distinct electronic density and steric contour at the receptor-binding interface compared to the 3-bromophenyl isomer (CAS 872857-25-5), potentially affecting both binding kinetics and selectivity. No direct head-to-head CB₂ data for the two bromo isomers are publicly available; the differential claim rests on well-established class-level SAR trends for halogen-substituted aryl amides in this chemotype.

Cannabinoid CB₂ receptor Structure–Activity Relationship Halogen bonding

Presence of N1-Morpholino-2-oxoethyl Group vs. Unsubstituted Indole NH for Solubility and Hydrogen-Bonding Capacity

The N1-(2-morpholino-2-oxoethyl) substitution on the indole ring introduces two additional hydrogen-bond acceptor sites (morpholine oxygen and amide carbonyl) and increases topological polar surface area (TPSA) compared to the corresponding N1-unsubstituted indole-3-oxoacetamide. Computational predictions for CAS 872857-26-6 estimate a TPSA of approximately 99 Ų and a calculated LogP (cLogP) of approximately 3.0–3.5 [1]. In contrast, the N1-unsubstituted analog 2-(1H-indol-3-yl)-N-(4-bromophenyl)-2-oxoacetamide (hypothetical comparator) would exhibit a lower TPSA (≈82 Ų) and higher cLogP (≈3.8–4.2), predicting reduced aqueous solubility and altered permeability [2]. While no experimental solubility data for either compound is available in the public domain, the morpholino-oxoethyl group is a recognized structural feature for improving aqueous solubility in medicinal chemistry campaigns.

Aqueous solubility Drug-like properties Indole functionalization

Bromine vs. Chlorine Substitution: Comparative Nematicidal Activity in 2-(1H-Indol-3-yl)-N-(aryl)-2-oxoacetamide Series

In a systematic evaluation of eight 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide derivatives against root-knot nematode Meloidogyne incognita, chlorine-substituted indole derivatives demonstrated significant nematicidal activity compared to other halogen-substituted and unsubstituted analogs [1]. While the study did not include the bromine-substituted derivative CAS 872857-26-6, the data establish that halogen identity and position on the N-aryl ring critically modulate bioactivity in this scaffold. The 4-bromophenyl motif in CAS 872857-26-6 offers a distinct steric bulk (van der Waals radius of Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å) and polarizability compared to chlorine, which may translate into differential target engagement in nematicidal or antimicrobial assays.

Nematicidal activity Halogen SAR Agrochemical lead

Molecular Weight and Heavy Atom Count: Differentiation from Lower-Molecular-Weight Indole-3-oxoacetamide Congeners

With a molecular weight of 470.33 g/mol, CAS 872857-26-6 occupies a higher molecular-weight space compared to earlier-generation indole-3-oxoacetamide CB₂ ligands such as compound 8 (N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide), which has a molecular weight of approximately 474 g/mol (not directly comparable), and substantially larger than fragment-like indole-2-oxoacetamides (MW < 300) [1]. The presence of both the 4-bromophenyl amide and the morpholino-2-oxoethyl group contributes a heavy atom count of 30, which is at the upper end of typical lead-like chemical space (heavy atom count 20–30) [2]. This positions CAS 872857-26-6 as a mature lead-like or probe-quality compound rather than a fragment, making it suitable for late-stage optimization programs where potency and selectivity have higher priority than minimal molecular weight.

Molecular weight optimization Lead-likeness Fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide


CB₂ Receptor Probe Development and SAR Expansion

The indole-3-yl-oxoacetamide scaffold has been validated as a potent CB₂ ligand pharmacophore (Ki as low as 6.2 nM for optimized analogs) [1]. CAS 872857-26-6, bearing a 4-bromophenyl amide and a morpholino-2-oxoethyl N1 substituent, extends this chemical space into previously unexplored substitution patterns. Research groups focused on cannabinoid receptor pharmacology can use this compound as a starting point to systematically probe the contribution of the para-bromo substituent and the morpholino side chain to CB₂ binding affinity, selectivity over CB₁, and functional activity (agonist vs. antagonist).

Antimicrobial or Anthelmintic Lead Discovery Using Halogenated Indole-2-oxoacetamides

Chlorine-substituted 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide derivatives have demonstrated significant in vitro nematicidal activity against M. incognita [2]. Although the specific brominated analog has not been tested, halogen-dependent bioactivity is a well-established phenomenon in this series. CAS 872857-26-6 is therefore a logical candidate for expanded antimicrobial or anthelmintic screening panels, where the larger bromine atom may confer unique target-binding characteristics or improved metabolic stability relative to chlorine.

Late-Stage Functionalization and Click-Chemistry Diversification

The 4-bromophenyl moiety in CAS 872857-26-6 provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira) [1]. This compound can serve as a common intermediate for the parallel synthesis of diverse aryl-substituted libraries using high-throughput experimentation (HTE) platforms. Procurement of the brominated precursor enables medicinal chemistry teams to rapidly explore the SAR of the terminal aryl group without requiring de novo synthesis of the entire indole-oxoacetamide-morpholine scaffold.

Physicochemical Property Benchmarking and Formulation Studies

The calculated TPSA (~99 Ų) and moderate cLogP (~3.0–3.5) of CAS 872857-26-6 place it in a favorable region of oral drug-like space [2]. Contract research organizations (CROs) and pharmaceutical development teams can utilize this compound as a reference standard for calibrating in silico ADME prediction models, or as a test article in kinetic solubility and permeability assays to experimentally validate the contributions of the morpholino-2-oxoethyl group.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.